molecular formula C18H16N4O8 B14551916 8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol CAS No. 61703-94-4

8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol

Cat. No.: B14551916
CAS No.: 61703-94-4
M. Wt: 416.3 g/mol
InChI Key: HJJHMCMEKSUHHP-UHFFFAOYSA-N
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Description

8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-Ethoxy-2-methylquinoline and 2,4,6-trinitrophenol. The former is a derivative of quinoline, a heterocyclic aromatic organic compound, while the latter is a nitrophenol, known for its explosive properties and use in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-2-methylquinoline typically involves the ethoxylation of 2-methylquinoline. This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the quinoline ring . The reaction conditions often require a base such as sodium ethoxide and an appropriate solvent like ethanol.

This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethoxy-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, contributing to its explosive properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-methylquinolin-4-ol
  • 8-Ethyl-4-hydroxy-2-methylquinoline
  • Ethoxyquin

Uniqueness

8-Ethoxy-2-methylquinoline;2,4,6-trinitrophenol is unique due to the combination of the quinoline and nitrophenol structures, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications, from industrial uses to potential therapeutic applications .

Properties

CAS No.

61703-94-4

Molecular Formula

C18H16N4O8

Molecular Weight

416.3 g/mol

IUPAC Name

8-ethoxy-2-methylquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C12H13NO.C6H3N3O7/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,3H2,1-2H3;1-2,10H

InChI Key

HJJHMCMEKSUHHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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